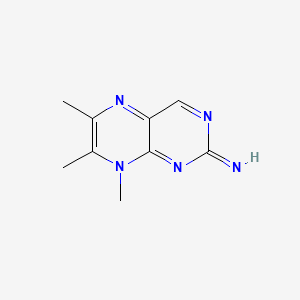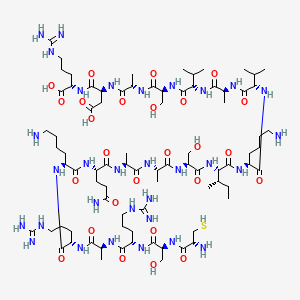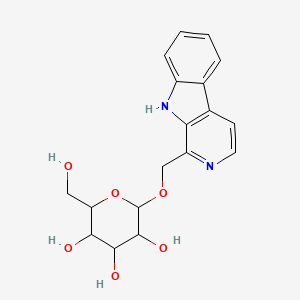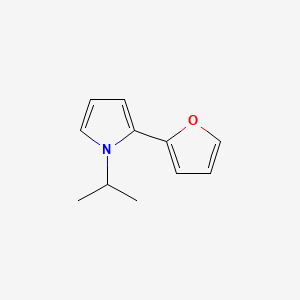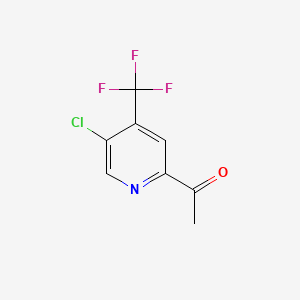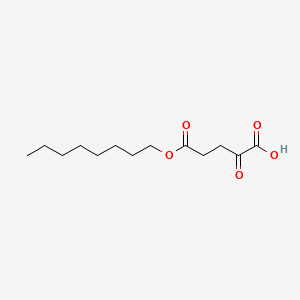
5-Octyl-alpha-ketoglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyl-alpha-ketoglutarate, also known as alpha-ketoglutarate octyl ester, is a stable, cell-permeable molecule . It generates free alpha-ketoglutarate upon hydrolysis of the ester bond by cytoplasmic esterases . It is used in experiments to increase levels of intracellular alpha-ketoglutarate and modulate a variety of enzymes, particularly in the context of glycolysis, hypoxia, and cancer .
Synthesis Analysis
The synthesis of 5-Octyl-alpha-ketoglutarate involves the conversion of molecular oxygen and alpha-ketoglutarate to carbon dioxide and succinate . It is a cell-permeating alpha-ketoglutarate derivative, which builds up rapidly and preferentially in cells with a dysfunctional TCA cycle .Molecular Structure Analysis
The molecular formula of 5-Octyl-alpha-ketoglutarate is C13H22O5 . It is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .Chemical Reactions Analysis
Alpha-ketoglutarate participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . It is an essential metabolite in virtually all organisms and plays a central role in the tricarboxylic acid (TCA) cycle .Physical And Chemical Properties Analysis
5-Octyl-alpha-ketoglutarate is a stable, cell-permeable form of alpha-ketoglutarate . It is soluble in ethanol, DMSO, and dimethyl formamide .Scientific Research Applications
Alpha-Ketoglutarate in Cellular Metabolism and Medicine :
- Alpha-ketoglutarate (AKG) is a key molecule in the Krebs cycle and is essential for the overall rate of the citric acid cycle in organisms (Wu et al., 2016). It acts as a nitrogen scavenger, stimulates protein synthesis, inhibits protein degradation in muscles, and is a central metabolic fuel for gastrointestinal tract cells.
- AKG is used as a dietary supplement, component of infusion solutions and wound healing compounds, and as a main component of new elastomers with various mechanical and chemical properties.
Role in Cancer Research :
- α-Ketoglutaric acid and 5-hydroxymethylfurfural are under investigation as agents that can damage cancer cells. A method for their quantitative determination in human plasma has been developed, which is crucial for screening these compounds in cancer research (Wagner et al., 2010).
Biotechnological Production and Applications :
- Research has been conducted on the biotechnological production of alpha-ketoglutaric acid by bacteria and yeasts due to its broad application scope. This includes its use as a chemical synthesis block for heterocycles and in the production of new materials with desirable properties (Otto et al., 2011).
Medical and Therapeutic Applications :
- Alpha-ketoglutarate has been investigated for its potential in extending lifespan and reducing age-related diseases. It inhibits ATP synthase and TOR, leading to these health benefits (Asadi Shahmirzadi et al., 2020).
- It is also explored in the treatment of cyanide poisoning using alpha ketoglutarate nanoparticles as a dry powder inhaler, showing potential effectiveness in this area (Sultana et al., 2011).
Environmental Applications :
- Chitosan-coated magnetic nanoparticles modified with alpha-ketoglutaric acid have been used for the removal of toxic Cu(2+) ions from aqueous solutions, indicating a potential application in water treatment and environmental remediation (Zhou et al., 2009).
Mechanism of Action
5-Octyl-alpha-ketoglutarate has been shown to modulate a variety of enzymes and signaling pathways, particularly in the context of glycolysis, hypoxia, and cancer . It functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding .
Future Directions
Alpha-ketoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . The generation of alpha-ketoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavor .
properties
IUPAC Name |
5-octoxy-2,5-dioxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOIQZPNSBRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Octyl-alpha-ketoglutarate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

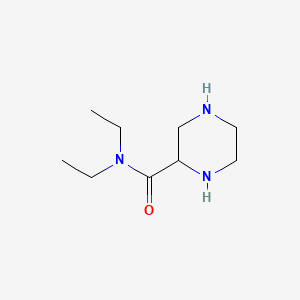
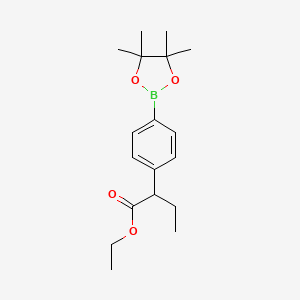
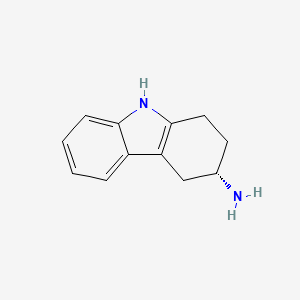
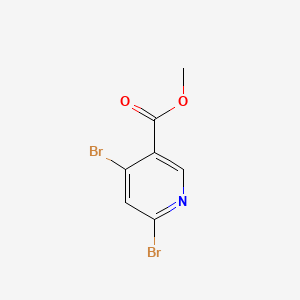

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
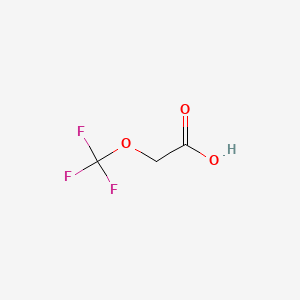
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
